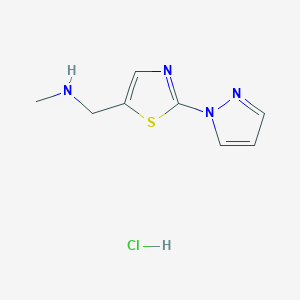![molecular formula C24H25N3O4S B2469383 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide CAS No. 370843-90-6](/img/structure/B2469383.png)
2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide” is a complex organic molecule. It contains functional groups such as cyano, hydroxy, sulfanyl, and acetamide. The molecule also includes 3,4-dimethoxyphenyl and 3,4-dimethylphenyl moieties .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and aromatic rings. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Applications De Recherche Scientifique
Structural and Fluorescence Properties
Research has explored the structural aspects and properties of compounds structurally related to the chemical , focusing on salt and inclusion compounds of amide-containing isoquinoline derivatives. These studies have revealed that certain compounds form gels or crystalline solids upon treatment with different acids, and their fluorescence properties can significantly change based on their state (protonated or not) and interaction with other compounds. The structural analysis, including crystal structures and fluorescence emission, provides insights into the potential application of these compounds in developing materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).
Chemiluminescence and Reactivity
Another aspect of scientific research involves synthesizing and studying the chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds. These studies have led to the synthesis of stable dioxetanes, which are of interest due to their light-emitting properties upon decomposition. Such research could pave the way for novel applications in chemical sensors and light-emitting materials, highlighting the versatile reactivity and potential utility of compounds with similar structural motifs (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Synthesis and Application in Heterocyclic Chemistry
The compound's framework is conducive to synthesizing various heterocyclic structures, indicating its potential utility in medicinal chemistry and material science. Research on compounds with similar structures has led to new methods for synthesizing heterocyclic compounds, which could have various applications ranging from pharmaceuticals to advanced materials. The strategic manipulation of the core structure allows for the generation of diverse molecules with potential bioactivity or unique material properties (Dyachenko & Dyachenko, 2016).
Vibrational Spectroscopy and Computational Analysis
Investigations into compounds containing similar functional groups have utilized vibrational spectroscopy and computational methods to characterize their structural and electronic properties. Such research offers valuable insights into the molecular behavior, stability, and interactions of these compounds, which could inform the design of molecules with tailored properties for specific applications. The use of computational tools and spectroscopy can aid in understanding the fundamental aspects of these compounds, potentially leading to new discoveries in materials science and chemistry (Jenepha Mary, Pradhan, & James, 2022).
Propriétés
IUPAC Name |
2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-14-5-7-17(9-15(14)2)26-23(29)13-32-24-19(12-25)18(11-22(28)27-24)16-6-8-20(30-3)21(10-16)31-4/h5-10,18H,11,13H2,1-4H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKNKMXKPYYXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2469302.png)


![4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469305.png)
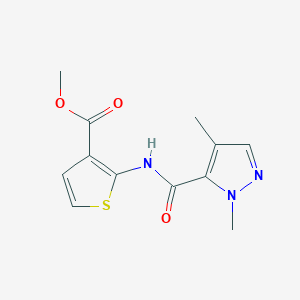
![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2469308.png)

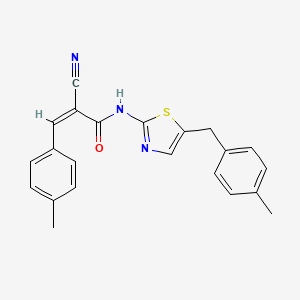
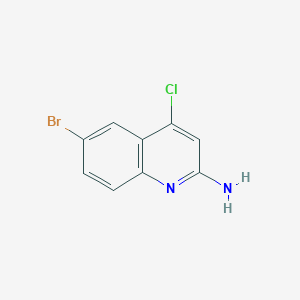
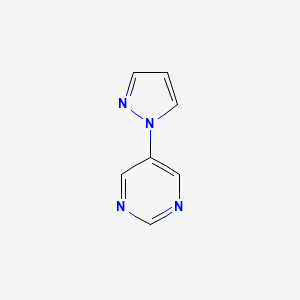
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea](/img/structure/B2469316.png)
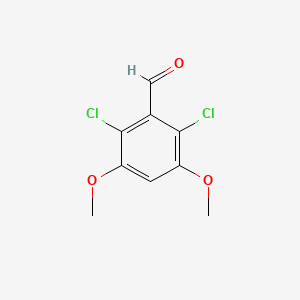
![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2469318.png)
